Cas no 2644-33-9 (2-(diethylamino)acetohydrazide)

2-(diethylamino)acetohydrazide is a versatile organic compound with a 2-(diethylamino) group and an acetohydrazide functional group. It exhibits high chemical purity and is widely utilized in organic synthesis due to its ability to facilitate various reactions, including condensation and coupling. This compound is favored for its ease of handling, stability, and reactivity, making it an essential reagent in pharmaceutical and agrochemical research.
2-(diethylamino)acetohydrazide structure
2644-33-9 structure
Product Name:2-(diethylamino)acetohydrazide
CAS No:2644-33-9
MF:C6H15N3O
MW:145.202800989151
CID:266134
PubChem ID:200751
Update Time:2025-06-24

2-(diethylamino)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • Glycine, N,N-diethyl-,hydrazide
    • 2-(diethylamino)acetohydrazide
    • N-amino-2-(diethylamino)acetamide
    • N,N-Diethylglycine hydrazide
    • di-ethylaminoacetic acid hydrazide
    • AKOS005188284
    • ((Diethylamino)acetyl)hydrazide
    • BRN 1099344
    • SCHEMBL3359467
    • VS-06899
    • 2644-33-9
    • Glycine, N,N-diethyl-, hydrazide
    • (diethylamino)acetic acid hydrazide
    • (Diethylamino)acethydrazide
    • 4-04-00-02379 (Beilstein Handbook Reference)
    • DTXSID10181031
    • Diethylamino-acetic acid, hydrazide
    • starbld0046977
    • Inchi: 1S/C6H15N3O/c1-3-9(4-2)5-6(10)8-7/h3-5,7H2,1-2H3,(H,8,10)
    • InChI Key: KJYGUJCCQCEMSD-UHFFFAOYSA-N
    • SMILES: O=C(CN(CC)CC)NN

Computed Properties

  • Exact Mass: 145.122
  • Monoisotopic Mass: 145.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 58.4Ų

Experimental Properties

  • Density: 1.005
  • Boiling Point: 277.5°Cat760mmHg
  • Flash Point: 121.6°C
  • Refractive Index: 1.475

2-(diethylamino)acetohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D131938-10mg
2-(diethylamino)acetohydrazide
2644-33-9
10mg
$ 70.00 2022-06-05
TRC
D131938-50mg
2-(diethylamino)acetohydrazide
2644-33-9
50mg
$ 230.00 2022-06-05
TRC
D131938-100mg
2-(diethylamino)acetohydrazide
2644-33-9
100mg
$ 365.00 2022-06-05

Additional information on 2-(diethylamino)acetohydrazide

Professional Introduction to 2-(diethylamino)acetohydrazide (CAS No. 2644-33-9)

2-(diethylamino)acetohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 2644-33-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a unique structural framework that combines an acetohydrazide moiety with a diethylamino group, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by a central acetylhydrazine core, lends itself to various chemical transformations, including condensation reactions, cyclization processes, and functional group modifications. These properties have positioned 2-(diethylamino)acetohydrazide as a valuable building block in the development of novel pharmaceuticals and agrochemicals.

The utility of 2-(diethylamino)acetohydrazide extends beyond its role as a synthetic intermediate. Recent advancements in medicinal chemistry have highlighted its potential as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its efficacy in constructing complex scaffolds that exhibit inhibitory activity against various biological targets. The diethylamino substituent, in particular, has been shown to enhance the solubility and bioavailability of derived compounds, making it an attractive feature for drug design.

In the realm of drug discovery, 2-(diethylamino)acetohydrazide has been employed in the development of small-molecule inhibitors targeting enzymes involved in metabolic pathways. Notably, research has focused on its application in modulating enzymes such as kinases and proteases, which are implicated in diseases ranging from cancer to inflammatory disorders. The hydrazide group provides a reactive site for covalent bond formation with biomolecules, facilitating the design of probes and inhibitors with high specificity.

One of the most compelling aspects of 2-(diethylamino)acetohydrazide is its adaptability in multi-step synthetic protocols. Its ability to undergo nucleophilic addition and condensation reactions allows chemists to construct diverse molecular architectures efficiently. This flexibility has been leveraged in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. For example, derivatives of 2-(diethylamino)acetohydrazide have been explored as intermediates for antiviral and antibacterial agents, underscoring its importance in therapeutic applications.

The pharmacological potential of compounds derived from 2-(diethylamino)acetohydrazide has also been investigated through computational modeling and high-throughput screening (HTS). These approaches have enabled researchers to identify novel analogs with enhanced pharmacokinetic profiles and reduced toxicity. The diethylamino group, while contributing to solubility, also influences electronic properties, which can be fine-tuned to optimize binding interactions with target proteins. Such structural modifications are critical for improving drug efficacy and minimizing side effects.

From a synthetic chemistry perspective, 2-(diethylamino)acetohydrazide serves as a cornerstone for constructing complex molecules via transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized to introduce aryl or vinyl groups at strategic positions within the molecule. These transformations have led to the discovery of new scaffolds with promising biological activities. Additionally, the compound’s compatibility with microwave-assisted synthesis has streamlined production processes, enhancing scalability for industrial applications.

Recent studies have also explored the role of 2-(diethylamino)acetohydrazide in polymer chemistry and material science. Its ability to participate in polymerization reactions has been exploited to develop functional materials with tailored properties. These materials exhibit applications in coatings, adhesives, and advanced composites, where precise control over molecular weight and architecture is essential. The hydrazide functionality further enables post-polymerization modifications, allowing for further functionalization and customization.

The environmental impact of utilizing 2-(diethylamino)acetohydrazide as a synthetic intermediate has also been considered. Efforts have been made to optimize reaction conditions to minimize waste generation and improve atom economy. Green chemistry principles have guided these initiatives, emphasizing sustainable practices such as solvent recovery and catalytic recycling. Such approaches align with global efforts to reduce the ecological footprint of chemical manufacturing.

In conclusion,2-(diethylamino)acetohydrazide (CAS No. 2644-33-9) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative bioactive molecules. As research continues to uncover new methodologies and applications,2-(diethylamino)acetohydrazide will undoubtedly remain at the forefront of chemical innovation.

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